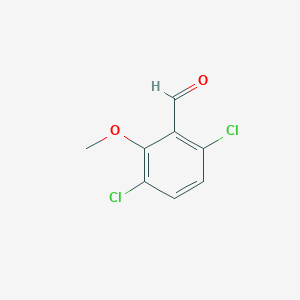

3,6-Dichloro-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPVJFXKIQHFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Dichloro Methoxybenzaldehyde Scaffolds in Synthetic Chemistry

Dichloro-methoxybenzaldehyde scaffolds are substituted aromatic aldehydes that feature two chlorine atoms and one methoxy (B1213986) group attached to the benzene (B151609) ring. The specific positioning of these functional groups dictates the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications in organic synthesis. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including oxidations, reductions, condensations, and various carbon-carbon bond-forming reactions.

The methoxy group, a strong electron-donating group, also plays a crucial role in modulating the reactivity of the scaffold. Its presence can direct electrophilic aromatic substitution reactions and influence the acidity of adjacent protons. The interplay between the electron-withdrawing chloro groups and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which can be exploited for selective chemical modifications.

In a broader sense, these scaffolds are valuable precursors for the synthesis of a diverse array of more complex molecules. They are integral to the construction of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. The ability to fine-tune the substitution pattern on the benzaldehyde (B42025) core allows chemists to systematically investigate structure-activity relationships and develop new molecules with desired functions.

Importance of 3,6 Dichloro 2 Methoxybenzaldehyde As a Synthetic Precursor in Academic Investigations

A thorough review of academic literature indicates that the primary and most well-documented role of 3,6-Dichloro-2-methoxybenzaldehyde (B6238425) is as a key intermediate in the synthesis of 3,6-dichloro-2-methoxybenzoic acid. This benzoic acid derivative is widely known as the herbicide Dicamba. While this application is predominantly detailed in industrial patents rather than extensive academic journal articles, it underscores the compound's significance as a synthetic precursor.

The principal transformation involving this compound is its oxidation to the corresponding carboxylic acid. This reaction is a fundamental process in organic chemistry and, in this context, represents the penultimate step in a major industrial synthesis route for Dicamba.

A representative synthetic route involves the formylation of 2,5-dichloroanisole (B158034) to yield this compound. This aldehyde is then subjected to oxidation to produce the final benzoic acid product. The specifics of this oxidation step, as gleaned from patent literature, highlight the use of various oxidizing agents to achieve this transformation efficiently.

| Oxidizing Agent(s) | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Potassium Hypochlorite (B82951) (KClO) and Potassium Hypobromite (KBrO) solutions | 20°C, stirring for 6 hours in a dichloroethane and toluene (B28343) solvent system. The pH is later adjusted to 2.0 with dilute sulfuric acid. | 92.2% | CN103819327A bldpharm.com |

| Sodium Hypochlorite (NaClO) and Sodium Hypobromite (NaBrO) solutions | 50°C, stirring for 8 hours in a dichloroethane and toluene solvent system. The pH is later adjusted to 1.0 with dilute sulfuric acid. | 98.6% | CN103819327A bldpharm.com |

Current Research Landscape and Unexplored Methodological Avenues

Established Synthetic Pathways and Precursor Utilization

Established routes to this compound often begin with readily available dichloroanisole derivatives. These pathways are typically multi-step processes that have been refined for industrial-scale production.

A primary and well-documented method for synthesizing this compound involves the formylation of 2,5-dichloroanisole (B158034). google.com This process is generally carried out by reacting 2,5-dichloroanisole with a formylating agent like dichloromethyl ether in the presence of a catalyst, such as titanium tetrachloride (TiCl₄). google.com The reaction is typically conducted at a low temperature, after which a hydrolysis step is performed to yield the final aldehyde product. google.com This two-step approach, formylation followed by hydrolysis, provides a direct route to the target compound with high yields. google.com

One patented method reports a yield of up to 96% for 2-methoxy-3,6-dichlorobenzaldehyde starting from 2,5-dichloroanisole. google.com

Table 1: Synthesis of this compound via Formylation

| Starting Material | Reagents | Catalyst | Conditions | Yield | Source |

|---|

This interactive table summarizes the reaction conditions for the formylation of 2,5-dichloroanisole.

This compound is a crucial intermediate in the synthesis of 3,6-dichloro-2-methoxybenzoic acid, a widely used herbicide commonly known as Dicamba. google.comgoogle.comgoogle.com The synthetic route continues from the aldehyde, which is oxidized to the corresponding carboxylic acid. google.com Oxidizing agents such as sodium hypochlorite (B82951) (NaClO) can be employed for this transformation. google.com The entire process, from 2,5-dichloroanisole to Dicamba, represents a significant industrial application for this compound. google.com The high-purity synthesis of Dicamba (greater than 98.5%) often relies on the quality of this aldehyde intermediate. google.comgoogle.comwipo.int

Novel Synthetic Route Development and Optimization

Research into the synthesis of aromatic aldehydes continues to evolve, with a focus on developing novel routes that offer greater efficiency, selectivity, and improved safety profiles over traditional methods.

More broadly, novel one-pot procedures are being developed for substituted benzaldehydes. One such strategy involves the reduction of Weinreb amides to form a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling reactions. rug.nlacs.org This method protects the aldehyde group while allowing for further functionalization, showcasing a modern approach to synthesizing complex aldehydes. acs.org

Table 2: Comparison of Synthetic Strategies for Aromatic Aldehydes

| Strategy | Description | Advantages | Source |

|---|---|---|---|

| Catalytic Formylation | Direct formylation of an anisole (B1667542) derivative followed by hydrolysis. | High yield, direct route. | google.com |

| One-Pot Reduction/Coupling | Reduction of a Weinreb amide to a stable intermediate, followed by cross-coupling. | Protects the aldehyde for subsequent reactions, good for functionalized aldehydes. | acs.org |

This interactive table compares different synthetic strategies for producing aromatic aldehydes.

The production of this compound is inherently part of a multi-step synthesis, especially when viewed in the context of its end-product, Dicamba. One sequence begins with 2,5-dichloroanisole, proceeds through the aldehyde via formylation, and concludes with the oxidation to 3,6-dichloro-2-methoxybenzoic acid. google.com An alternative industrial route to Dicamba starts with 2,5-dichloroaniline, which undergoes a sequence of reactions including diazotization, hydrolysis, carboxylation, methylation, and final hydrolysis to yield the target acid. google.comgoogle.com

Regarding stereochemical control, it is not a consideration in the direct synthesis of this compound. The molecule is achiral and does not possess any stereocenters, so its synthesis does not require or involve stereoselective steps.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing aromatic aldehydes, these principles are increasingly important.

The patented synthesis of 3,6-dichloro-2-methoxybenzoic acid via the aldehyde intermediate claims significant environmental benefits, including minimal waste discharge. google.com This aligns with the green chemistry goal of waste prevention. gcande.org General strategies for greener synthesis of aromatic aldehydes include the use of more environmentally friendly oxidants. For example, hydrogen peroxide (H₂O₂) can be used as a replacement for more hazardous oxidants in the synthesis of benzaldehyde (B42025) analogs. tandfonline.com

Furthermore, the development of eco-friendly reaction media and energy sources is a key area of green chemistry research. nih.gov This includes using water as a solvent and employing alternative energy sources like solar radiation or ultrasound to drive reactions, which can lead to more sustainable synthetic pathways. nih.govnih.govresearchgate.net While not yet specifically documented for this compound, applying these methodologies—such as using safer oxidants like H₂O₂, utilizing catalytic rather than stoichiometric reagents, and designing energy-efficient processes—represents the future direction for its synthesis. gcande.orgraijmr.com

Application of Environmentally Benign Solvents and Reaction Media, including Aqueous Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component in a reaction besides the reactants themselves. The development of green chemistry has spurred research into benign alternatives to traditional volatile organic compounds (VOCs). researchgate.net

Water is considered a quintessential green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Research into the synthesis of substituted benzaldehydes has demonstrated the viability of aqueous systems. For instance, a highly efficient method for converting various benzal halides into their corresponding benzaldehydes utilizes aqueous dimethylamine. organic-chemistry.orgthieme-connect.com Studies show that this approach significantly accelerates the formation of the aldehyde compared to using water alone, with reactions often completing in under an hour. organic-chemistry.orgthieme-connect.com A patented method for synthesizing the analogous compound 3-methoxybenzaldehyde (B106831) from m-methoxybenzyl alcohol employs water as the solvent and nitric acid as the oxidant at room temperature, highlighting the potential for near-zero solvent cost and environmentally friendly industrial production. google.com

Beyond purely aqueous systems, other solvents are recognized for their reduced environmental impact. In a study on photochemical reactions, trifluorotoluene was successfully used as a less hazardous substitute for benzene (B151609) in the photo Friedel–Crafts acylation of naphthoquinones, achieving complete conversion and good yields. rsc.org The selection of a green solvent is often a balance of safety, performance, and environmental criteria, with interactive tools and databases now available to guide chemists in making more sustainable choices. nih.gov

Table 1: Comparison of Solvent Systems in Analogous Benzaldehyde Syntheses

| Reaction Type | Substrate | Reagent/Conditions | Solvent | Outcome | Reference |

| Hydrolysis | Benzal Halides | Aqueous Dimethylamine | Water | High yield, rapid conversion (<1 hr) | thieme-connect.com, organic-chemistry.org |

| Oxidation | m-Methoxybenzyl Alcohol | Nitric Acid, Room Temp. | Water | Efficient oxidation, low cost | google.com |

| Photoacylation | Naphthoquinone & Aldehyde | 'Sun-mimicking' light source | Trifluorotoluene | Complete conversion, good yield (62%) | rsc.org |

| Photoacylation | Naphthoquinone & Aldehyde | 'Sun-mimicking' light source | Benzene | Lower conversion vs. Trifluorotoluene | rsc.org |

Atom Economy and Waste Minimization in Process Development

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov It provides a different perspective from reaction yield, as a reaction can have a 100% yield but still generate significant waste if it has poor atom economy. nih.gov The production of fine chemicals and pharmaceuticals has historically been associated with high E-factors (kilograms of waste per kilogram of product), indicating substantial inefficiency. nih.gov

The theoretical atom economy can be calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Different reaction types have inherently different atom economies. Addition and rearrangement reactions are highly atom-economical, often achieving 100% incorporation. jocpr.com In contrast, substitution and elimination reactions are inherently less economical as they produce stoichiometric byproducts. nih.gov For example, the commercial synthesis of benzaldehyde through the side-chain chlorination of toluene (B28343) followed by hydrolysis generates significant inorganic salt waste and thus has a low atom economy. ncert.nic.in

To improve atom economy and minimize waste in the synthesis of compounds like this compound, several strategies can be employed:

Reaction Design: Prioritizing addition or rearrangement reactions over substitutions.

Catalysis: Using catalytic reagents in place of stoichiometric ones eliminates the waste associated with the reagent itself. researchgate.net

One-Pot Syntheses: Multicomponent reactions (MCRs) and tandem processes that combine multiple synthetic steps without isolating intermediates can significantly reduce solvent and energy use for purification, thereby minimizing waste. rsc.org

Patents for the synthesis of the closely related herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) emphasize processes with high yields and purity, which are often indicative of optimized processes with higher atom economy and reduced waste streams. google.comgoogle.com

Table 2: Theoretical Atom Economy of Common Reaction Types

| Reaction Type | Generic Transformation | Atom Economy | Key Feature | Reference |

| Addition | A + B → C | 100% | All reactant atoms are in the product. | jocpr.com |

| Rearrangement | A → B | 100% | All atoms are conserved in the isomerized product. | primescholars.com, nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Produces a stoichiometric byproduct (B). | nih.gov |

| Elimination | A-B → C + D | < 100% | Splits one molecule into two or more smaller ones. | nih.gov |

Catalytic Approaches and Reagent Selection for Reduced Environmental Impact

The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and lower energy consumption while avoiding the large quantities of waste generated by stoichiometric reagents. researchgate.net For the synthesis of aromatic aldehydes, significant progress has been made in developing greener catalytic oxidation methods that replace classical, more hazardous processes.

Traditional methods for preparing benzaldehydes from hydrocarbons include the Etard reaction, which uses stoichiometric amounts of the toxic and corrosive chromyl chloride (CrO2Cl2). ncert.nic.in Modern catalytic approaches offer superior environmental profiles. Key developments include:

Supported Gold Nanocatalysts: Nano-sized gold particles supported on metal oxides such as U3O8, Al2O3, or ZrO2 have been shown to be effective catalysts for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde using molecular oxygen as the ultimate oxidant. rsc.orgscispace.com These reactions can often be performed in the absence of any solvent, further enhancing their green credentials. rsc.org

Heteropolyacids: Tungstophosphoric acid (H3PW12O40; HPW), a strong Brønsted acid, can be supported on metal oxides like TiO2 or CeO2 to create highly active and reusable catalysts. jcsp.org.pk A 20 wt% HPW/CeO2 catalyst demonstrated a 94.2% yield for the liquid-phase oxidation of benzyl alcohol. jcsp.org.pk

Metal-Free Catalysis: To avoid the use of potentially toxic or expensive metals, researchers have explored metal-free alternatives. Nitrogen-doped graphene nanosheets have emerged as effective catalysts for the aerobic selective oxidation of benzylic alcohols. scispace.com

These catalytic systems not only reduce waste but also often operate under milder conditions than their stoichiometric counterparts, contributing to a more sustainable chemical industry.

Table 3: Selected Catalytic Systems for Aromatic Aldehyde Synthesis

| Catalyst System | Substrate | Oxidant | Conditions | Key Advantage | Reference |

| Au on U3O8, MgO, Al2O3 | Benzyl alcohol | Molecular Oxygen (O2) | Solvent-free | High selectivity, reusable catalyst, no solvent | rsc.org |

| 20 wt% HPW/CeO2 | Benzyl alcohol | Hydrogen Peroxide (H2O2) | Liquid phase | High benzaldehyde yield (94.2%) | jcsp.org.pk |

| 20 wt% HPW/TiO2 | Benzaldehyde & Glycol | N/A (Acetalization) | Water-carrying agent | High acetal (B89532) yield (90.1%), reusable catalyst | jcsp.org.pk |

| N-doped Graphene | Benzylic alcohols | Aerobic (O2) | N/A | Metal-free catalysis | scispace.com |

Electrochemical Synthesis Methodologies for Analogous Aromatic Compounds

Electrochemical synthesis represents a powerful and sustainable alternative to conventional chemical methods. By using electricity to drive chemical transformations, electrosynthesis can often be conducted at ambient temperature and pressure, minimizing energy consumption and avoiding the need for hazardous and wasteful chemical oxidants or reductants. organic-chemistry.orgrsc.org Aromatic aldehydes are important synthetic intermediates, and various electrochemical routes to their production have been developed. researchgate.net

Key electrochemical strategies applicable to the synthesis of substituted aromatic aldehydes include:

Direct Anodic Oxidation: This method involves the direct oxidation of a methylarene substrate at the anode. For example, the facile synthesis of aromatic aldehydes by the direct anodic oxidation of p-substituted toluenes has been successfully demonstrated. acs.org This approach is attractive due to the availability of the starting materials. researchgate.net

Mediated Electrochemical Synthesis: In this indirect approach, an electrochemical mediator is oxidized or reduced at the electrode surface and then reacts with the organic substrate in the bulk solution. The use of ceric methanesulfonate (B1217627) as a mediator has been reported for the synthesis of aromatic aldehydes. acs.org

Tandem Electrochemical–Chemical Catalysis: To address common challenges in electrosynthesis, such as limited current density, innovative systems have been designed. A tandem strategy that spatially decouples hypochlorite electro-generation from a heterogeneous TEMPO-catalyzed alcohol oxidation has achieved industrially relevant current densities (300–600 mA cm−2) for benzaldehyde synthesis. rsc.org This system also incorporated a closed-loop design for electrolyte recycling, significantly reducing waste. rsc.org

The industrial-scale production of compounds like 4-anisaldehyde via electrochemical oxidation showcases the practical viability of these technologies as a greener alternative for producing valuable aromatic aldehydes. researchgate.net

Table 4: Overview of Electrochemical Methods for Aromatic Aldehyde Synthesis

| Method | Principle | Example Substrate/Product | Key Features | Reference(s) |

| Direct Anodic Oxidation | Direct oxidation of methylarene at the anode. | p-Substituted Toluenes → p-Substituted Benzaldehydes | Simple, uses available starting materials. | researchgate.net, acs.org |

| Mediated Synthesis | An electrochemically regenerated mediator oxidizes the substrate. | Aromatic Methyl Groups → Aromatic Aldehydes | Can overcome kinetic limitations of direct oxidation. | acs.org |

| Tandem Catalysis | Spatially decoupled electrochemical and chemical catalytic steps. | Alcohols → Aldehydes | Achieves high current densities; allows for electrolyte recycling. | rsc.org |

| Reduction of Carbonyls | Electrochemical reduction of ketones and aldehydes to alcohols. | Ketones/Aldehydes → Alcohols/Diols | Sustainable reduction method, avoids chemical reductants. | organic-chemistry.org |

Functional Group Transformations and Reactivity Profiling

The aldehyde functional group in this compound is the primary site for a variety of chemical transformations. These reactions allow for its conversion into other important functional groups, such as carboxylic acids and acyl chlorides, which are themselves valuable intermediates for further synthesis.

Oxidation to Corresponding Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3,6-dichloro-2-methoxybenzoic acid, a compound also known as the herbicide Dicamba. google.comgoogle.comwipo.int This transformation is a fundamental step in the synthesis of this important agrochemical. Various oxidizing agents can be employed to achieve this conversion effectively.

One documented method involves the use of sodium hypochlorite (NaClO) solution in a toluene solvent. google.com The reaction proceeds by stirring the aldehyde with the oxidant at a controlled temperature, such as 25 °C, for several hours. google.com Following the reaction, the product is isolated by acidifying the mixture, which causes the carboxylic acid to precipitate, followed by filtration and drying. google.com This process has been reported to achieve high yields, with one instance citing a 95.5% yield. google.com The purity of the resulting 3,6-dichloro-2-methoxybenzoic acid can be very high, often exceeding 98%. google.comgoogle.com

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Solvent | Product | Reported Yield |

|---|

Conversion to Benzoyl Chloride Derivatives

The carboxylic acid obtained from the oxidation of this compound can be further functionalized to its corresponding benzoyl chloride derivative, 3,6-dichloro-2-methoxybenzoyl chloride. prepchem.comechemi.com Acyl chlorides are highly reactive intermediates used in a wide array of acylation reactions, including the formation of esters and amides.

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). While specific literature detailing this exact transformation for 3,6-dichloro-2-methoxybenzoic acid is not prevalent in the immediate search results, the resulting 3,6-dichloro-2-methoxybenzoyl chloride is utilized as a reagent in other syntheses, such as the preparation of 3,6-dichloro-2-methoxybenzoylhydrazine. prepchem.com This indicates that its synthesis from the parent carboxylic acid is a well-established, albeit routine, procedure.

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds is central to the synthesis of complex organic molecules. This compound is an excellent substrate for several such reactions, acting as an electrophilic partner due to the electron-withdrawing nature of its aldehyde group.

Aldol (B89426) Condensation Reactions with Varied Carbonyl Partners

The Aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. magritek.comazom.com this compound is an ideal aldehyde component for crossed or mixed Aldol reactions because it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation. coleparmer.comyoutube.comyoutube.com This ensures that it acts exclusively as the electrophile in the reaction.

When reacted with a ketone that has enolizable protons, such as acetone, under basic conditions (e.g., using potassium hydroxide), a directed condensation occurs. magritek.comazom.com The base abstracts an α-proton from the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. coleparmer.com The initial β-hydroxy ketone adduct typically undergoes spontaneous dehydration (elimination of water) under the reaction conditions to yield a more stable, conjugated α,β-unsaturated ketone. magritek.com

Table 2: Representative Crossed Aldol Condensation

| Aldehyde | Carbonyl Partner | Base | Expected Product (after dehydration) |

|---|---|---|---|

| This compound | Acetone | KOH | 4-(3,6-Dichloro-2-methoxyphenyl)-3-buten-2-one |

Wittig Olefination and Related Phosphorane Chemistry for Unsaturated Systems

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes (olefins). masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile. masterorganicchemistry.comharvard.edu For this compound, this reaction offers a direct route to a variety of substituted styrenic systems.

The process begins with the ylide attacking the aldehyde's carbonyl carbon. This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring then fragments to give the final alkene product and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The geometry of the resulting double bond can often be influenced by the nature of the ylide and the reaction conditions. This method is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond. nih.gov

Table 3: General Wittig Olefination Scheme

| Aldehyde | Wittig Reagent (Phosphonium Ylide) | Expected Alkene Product |

|---|---|---|

| This compound | Ph₃P=CH₂ | 1,4-Dichloro-2-(ethenyl)-3-methoxybenzene |

Corey-Fuchs Reaction for Terminal Alkyne Homologation

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne, effectively adding a two-carbon unit with a triple bond. tcichemicals.comwikipedia.org This homologation is a powerful tool for introducing an alkyne functional group, which is itself a versatile handle for further transformations like coupling reactions. alfa-chemistry.comrsc.org

In the first step, this compound reacts with a reagent generated from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This is analogous to a Wittig reaction and produces a 1,1-dibromoalkene intermediate. alfa-chemistry.com In the second step, this intermediate is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). tcichemicals.com The base first induces elimination of HBr to form a bromoalkyne, followed by a lithium-halogen exchange and subsequent quenching with water to yield the terminal alkyne, 1-(ethynyl)-3,6-dichloro-2-methoxybenzene. alfa-chemistry.comorganic-chemistry.org

Table 4: Key Steps of the Corey-Fuchs Reaction

| Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|

| This compound | PPh₃, CBr₄ | 1,1-Dibromo-2-(3,6-dichloro-2-methoxyphenyl)ethene | Dibromo-olefination alfa-chemistry.com |

Formation of Heterocyclic Systems and Schiff Bases

The aldehyde functional group of this compound is a versatile handle for constructing carbon-nitrogen double bonds and subsequently, for building nitrogen-containing heterocyclic rings.

Condensation Reactions with Nitrogen-Containing Nucleophiles to Form Imines

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This transformation is a classic condensation reaction, proceeding via nucleophilic addition of the amine to the electrophilic aldehyde carbon, forming a transient carbinolamine intermediate. Subsequent elimination of a water molecule yields the stable C=N double bond of the imine.

This reaction is highly general and can be performed under various conditions. It can be catalyzed by either acid or base, which serve to activate the carbonyl group or facilitate the final dehydration step, respectively. In many instances, the reaction proceeds efficiently simply by mixing the aldehyde and amine, sometimes without the need for a solvent. The reaction's reversibility can be exploited by removing water as it is formed to drive the equilibrium towards the imine product.

General Reaction Scheme for Imine Formation:

Where Ar = 3,6-dichloro-2-methoxyphenyl

The specific characteristics of imines derived from this compound will be influenced by the nature of the 'R' group on the nitrogen-containing nucleophile, which can range from simple alkyl or aryl groups to more complex moieties.

Integration into Fused Aromatic and Heterocyclic Frameworks

While direct examples detailing the integration of this compound into fused heterocyclic frameworks are not extensively documented in publicly available literature, its structure is amenable to several established synthetic strategies. The imines formed from this aldehyde are valuable intermediates for subsequent cyclization and annulation reactions to build more complex ring systems.

Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of heterocycles. It is plausible that this compound could be employed in MCRs, such as those used to generate quinazolines or other fused systems. organic-chemistry.orgnih.gov For instance, a reaction involving the aldehyde, an amine, and a third component with appropriate reactivity could, in a single step, construct a complex heterocyclic scaffold bearing the dichloro-methoxyphenyl substituent. Transition-metal-catalyzed annulation reactions, which often utilize aldehydes or imines as substrates for building rings, represent another potential route for integrating this building block into fused frameworks. nih.gov These methods offer an atom-economical pathway to polycyclic structures that are prevalent in medicinal chemistry and materials science.

Advanced Synthetic Applications and Specialized Building Block Roles

Beyond its utility in forming simple imines and heterocycles, this compound serves as a key starting material for the synthesis of elaborate organic molecules and as a substrate for specialized chemical modifications.

Strategic Utilization in the Synthesis of Complex Organic Molecules

A prominent example of the strategic use of this compound is its role as a penultimate intermediate in the industrial synthesis of the herbicide Dicamba. researchgate.netwipo.intgoogle.comresearchgate.net Dicamba is the common name for 3,6-dichloro-2-methoxybenzoic acid, a selective herbicide used to control broadleaf weeds. google.comgoogle.com

Table 1: Synthetic Pathway from this compound to Dicamba

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 2,5-Dichloroanisole | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | This compound | Formylation of the aromatic ring |

| 2 | This compound | Oxidizing Agent (e.g., H₂O₂, Clorox) | 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) | Oxidation of the aldehyde to a carboxylic acid |

Isotopic Labeling Approaches for Mechanistic or Imaging Studies

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org While specific studies detailing the isotopic labeling of this compound are not prevalent, general methods for labeling aldehydes are well-established and could be readily applied to this compound. researchgate.net Such labeled derivatives are invaluable for mechanistic investigations, metabolic studies, and in the development of tracers for imaging techniques like Positron Emission Tomography (PET). researchgate.netacs.org

Common isotopes used for labeling organic molecules include deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C). nih.govscripps.edu

Deuterium (²H) Labeling: The aldehyde proton of this compound is a prime candidate for deuterium exchange. This can often be achieved by reduction of the aldehyde to the corresponding alcohol with a deuterated reducing agent (e.g., sodium borodeuteride), followed by re-oxidation back to the aldehyde. researchgate.net Alternatively, catalytic H/D exchange reactions using D₂O as the deuterium source in the presence of a metal catalyst like palladium-on-carbon (Pd/C) could be explored. chem-station.comnih.gov Deuterium labeling is particularly useful for kinetic isotope effect studies to elucidate reaction mechanisms. chem-station.com

Carbon (¹³C or ¹⁴C) Labeling: Introducing a carbon isotope would typically require a more synthetic approach. The formyl group could be introduced using a labeled formylating agent. Alternatively, the synthesis could begin from a labeled precursor to the aromatic ring, such as ¹³C- or ¹⁴C-labeled 2,5-dichloroanisole. nih.gov Carbon-14 is a beta-emitter used extensively in drug metabolism and pharmacokinetic studies, while the stable isotope carbon-13 is detectable by NMR spectroscopy and is used for mechanistic and structural analysis. researchgate.netnih.gov

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Potential Method | Application |

|---|---|---|---|

| Deuterium (²H) | Aldehyde proton (-CHO) | Reduction with NaBD₄ followed by oxidation | Mechanistic studies (Kinetic Isotope Effect) |

| Carbon-13 (¹³C) | Aldehyde carbon (-C HO) | Synthesis using a ¹³C-labeled formylating agent | NMR-based mechanistic analysis |

| Carbon-14 (¹⁴C) | Aromatic ring or methoxy group | Synthesis from ¹⁴C-labeled precursors | Metabolic fate and tracer studies |

Spectroscopic Characterization in Advanced Academic Research

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 3,6-dichloro-2-methoxybenzaldehyde (B6238425), key functional groups will produce characteristic absorption bands.

The most prominent peaks expected in the FT-IR spectrum are associated with the aldehyde (CHO), methoxy (B1213986) (O-CH₃), and chloro (C-Cl) substituents on the benzene (B151609) ring.

Aldehyde Group (CHO): This group is characterized by two distinct vibrations: the C=O stretching and the C-H stretching. The carbonyl (C=O) stretch is one of the most intense and recognizable absorptions in the IR spectrum, typically appearing in the region of 1710-1685 cm⁻¹ for aromatic aldehydes. The aldehydic C-H stretch usually manifests as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Methoxy Group (O-CH₃): The methoxy group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹, and its characteristic asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Aromatic Ring: The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and number of these bands. C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range.

C-Cl Bonds: The C-Cl stretching vibrations for aryl chlorides typically appear as strong bands in the 1090-820 cm⁻¹ region, though they can sometimes be lower.

Table 1: Expected Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1710 - 1685 |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Methoxy | Asymmetric C-O-C Stretch | 1275 - 1200 |

| Methoxy | Symmetric C-O-C Stretch | 1075 - 1020 |

| Aryl Halide | C-Cl Stretch | 1090 - 820 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about the same molecular vibrations. However, selection rules differ; vibrations that are strong in Raman may be weak in IR, and vice versa.

For this compound, FT-Raman spectroscopy would also detect the key functional groups. Aromatic ring vibrations are typically strong and well-defined in Raman spectra. The C=O stretch is generally weaker in Raman than in IR. Symmetric vibrations, like the symmetric C-O-C stretch of the methoxy group, often produce strong Raman signals. Data from related compounds like 3-methoxybenzaldehyde (B106831) and 2-methoxybenzaldehyde (B41997) show characteristic Raman bands that help in assigning these vibrations. nih.govnih.gov

For a complete and accurate assignment of all vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations. rsc.orgpdx.edu Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular geometry and the harmonic vibrational frequencies. pdx.edu

This computational approach allows for the prediction of the entire vibrational spectrum. By comparing the calculated frequencies (often scaled to correct for approximations in the theoretical model) with the experimental IR and Raman bands, each observed peak can be assigned to a specific vibrational mode of the molecule. pdx.edu This method is especially valuable for complex molecules like this compound, where spectral regions can be crowded with overlapping peaks from the benzene ring and its various substituents. Such detailed analyses have been performed on similar molecules like 3-chloro-4-methoxybenzaldehyde, providing a framework for how the vibrational dynamics of the target compound could be comprehensively understood. rsc.orgpdx.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals:

Aldehydic Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group and appears as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 4 and 5. Due to the surrounding substituents, they will have different chemical shifts. They are expected to appear as two doublets in the aromatic region (δ 6.8-8.0 ppm). The coupling between these two adjacent protons would result in a splitting of each signal into a doublet.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the oxygen atom. They will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Data for the related compound 2-methoxybenzaldehyde shows the aldehydic proton at δ 10.4, the methoxy protons at δ 3.9, and the aromatic protons between δ 7.0 and 7.8 ppm. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehydic H | Singlet | 9.5 - 10.5 |

| Aromatic H (H-4, H-5) | Doublet | 6.8 - 8.0 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule:

Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 188-195 ppm. For 2-methoxybenzaldehyde, this signal is observed around δ 189.0 ppm. rsc.org

Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. Their chemical shifts are influenced by the attached substituents.

The carbon bearing the methoxy group (C-2) would be shielded by the oxygen and appear upfield of the other substituted carbons.

Carbons bearing chlorine atoms (C-3, C-6) will have their shifts influenced by the halogen's electronegativity and are typically found in the δ 125-135 ppm range.

The carbon attached to the aldehyde group (C-1) will also be downfield.

The carbons bearing hydrogen (C-4, C-5) will appear in the typical aromatic region of δ 120-140 ppm.

Methoxy Carbon (-OCH₃): This carbon is shielded and will appear upfield, typically in the range of δ 55-60 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (CHO) | 188 - 195 |

| Aromatic C (C-O) | 150 - 160 |

| Aromatic C (C-Cl) | 125 - 135 |

| Aromatic C (C-CHO) | 130 - 140 |

| Aromatic C (C-H) | 120 - 140 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxybenzaldehyde |

| 3-chloro-4-methoxybenzaldehyde |

| 3-methoxybenzaldehyde |

Electronic Absorption Spectroscopy for Electronic Structure Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. For aromatic aldehydes like this compound, the spectrum is typically characterized by distinct absorption bands in the UV region. The specific wavelengths of maximum absorption (λmax) are influenced by the chromophores present—in this case, the conjugated system of the benzene ring and the carbonyl group—and are modified by the electronic effects of the substituents (the two chlorine atoms and the methoxy group). researchgate.netscience-softcon.de

The spectrum is expected to show multiple absorption maxima. Extending conjugation or adding auxochromes (like -OCH₃) typically results in a bathochromic (to longer wavelength) shift, while the effect of halogens can be more complex. utoronto.ca Based on studies of related compounds such as benzaldehyde (B42025), which has a π → π* transition around 248 nm, and 2-methoxybenzaldehyde, it is anticipated that this compound will exhibit strong absorptions in the 250-350 nm range. researchgate.netresearchgate.net

The absorption bands observed in the UV-Vis spectrum of this compound correspond to specific electronic transitions. The two primary transitions for a carbonyl-containing aromatic compound are:

π→π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π orbital. libretexts.org For this compound, these transitions involve the delocalized π-system of the aromatic ring and the carbonyl group. They are expected to appear as strong bands in the spectrum. researchgate.net With polar solvents, π→π* transitions typically undergo a red shift (to longer wavelengths). libretexts.org

n→π Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to an antibonding π orbital of the carbonyl group. youtube.comlibretexts.org These transitions are characteristically of much lower intensity (weaker) than π→π* transitions and occur at longer wavelengths. libretexts.orguni-muenchen.de Unlike π→π* transitions, n→π* transitions experience a hypsochromic or blue shift (to shorter wavelengths) in polar solvents. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π orbital to Antibonding π* orbital | 250 - 290 nm | High (ε > 10,000) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. ipb.pt For this compound (C₈H₆Cl₂O₂), the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will display an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

The fragmentation pattern provides a roadmap to the molecule's structure. Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical (-H) from the aldehyde group to form a stable [M-1]⁺ acylium ion. docbrown.info

Loss of the entire aldehyde group (-CHO) to give an [M-29]⁺ ion. docbrown.info

Loss of a methoxy radical (-OCH₃) to yield an [M-31]⁺ ion.

Subsequent loss of carbon monoxide (CO) from fragment ions containing the carbonyl group is also a common pathway. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 204/206/208 | [C₈H₆Cl₂O₂]⁺ | Molecular Ion [M]⁺ |

| 203/205/207 | [C₈H₅Cl₂O₂]⁺ | H |

| 189/191/193 | [C₇H₅Cl₂O]⁺ | CH₃ |

| 175/177/179 | [C₇H₆Cl₂O]⁺ | CHO |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxybenzaldehyde |

| 3-methoxybenzaldehyde |

| 4-methoxybenzaldehyde |

| benzaldehyde |

| nitrobenzaldehyde |

Computational Chemistry and Theoretical Investigations of 3,6 Dichloro 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool to predict and analyze the behavior of molecules. These methods are foundational in computational chemistry for determining molecular properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing the geometry of molecules to find their most stable conformation, which corresponds to the lowest energy state on the potential energy surface. researchgate.netscispace.com For 3,6-dichloro-2-methoxybenzaldehyde (B6238425), DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. This information is crucial for understanding its steric and electronic properties.

Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP functional, a hybrid functional, is widely used due to its balance of accuracy and computational cost. epstem.netaip.org The 6-311++G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution by including diffuse functions (++) to account for anions and excited states, and polarization functions (d,p) to describe the non-spherical nature of atomic orbitals in a molecular environment. aip.orgtandfonline.combohrium.com The combination of B3LYP with the 6-311++G(d,p) basis set is well-established for providing reliable results for a wide range of organic molecules, including substituted benzaldehydes. aip.orgresearchgate.nettandfonline.com

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are key to understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scienceopen.com A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scienceopen.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

(Data is hypothetical and for illustrative purposes)

Molecular Electrostatic Potential (MESP/MEP) Surface Analysis for Electron Density Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP or MEP) surface is a visual representation of the charge distribution in a molecule. uni-muenchen.deresearchgate.net It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to the likely sites for electrophilic and nucleophilic attack, respectively. uni-muenchen.de For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and aldehyde groups, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. uni-muenchen.de While it has known limitations, such as strong dependence on the basis set used, it provides a useful qualitative picture of the charge distribution. uni-muenchen.de For this compound, this analysis can quantify the partial positive and negative charges on each atom, offering further insight into the molecule's polarity and reactive sites. researchgate.netsemanticscholar.org For example, the carbon atom of the carbonyl group is expected to have a significant positive charge, making it a prime target for nucleophilic attack.

Table 2: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| C(aldehyde) | +0.25 |

| O(aldehyde) | -0.35 |

| C1 | +0.10 |

| C2(methoxy) | +0.05 |

| O(methoxy) | -0.28 |

| C3(Cl) | +0.08 |

| Cl(on C3) | -0.12 |

| C4 | -0.05 |

| C5 | -0.03 |

| C6(Cl) | +0.09 |

| Cl(on C6) | -0.11 |

(Data is hypothetical and for illustrative purposes)

Global Reactivity Descriptors

Hardness, Softness, Electronegativity, Electrophilicity Index, and Nucleophilicity Index Calculations

Global reactivity descriptors are crucial in predicting the chemical behavior of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hardness (η) and Softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating lower reactivity, while a small gap is indicative of a soft, more reactive molecule.

Electronegativity (χ) represents the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

The Nucleophilicity Index (Nu) , conversely, measures the electron-donating capability of a molecule.

For a precise quantitative analysis of this compound, the HOMO and LUMO energies would first need to be calculated using methods like Density Functional Theory (DFT). From these energies, the global reactivity descriptors can be determined using the following equations:

| Descriptor | Formula |

| Hardness (η) | (ELUMO - EHOMO) / 2 |

| Softness (S) | 1 / (2η) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | χ2 / (2η) |

Table 1: Formulas for Global Reactivity Descriptors.

Without specific DFT calculations for this compound, a definitive data table cannot be generated. However, the presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group would influence these electronic properties in a competing manner.

Fukui Functions for Predicting Sites of Electrophilic and Nucleophilic Attack

Fukui functions are local reactivity descriptors that indicate the most probable sites for electrophilic and nucleophilic attack within a molecule. semanticscholar.org These functions are derived from the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

The Fukui function f+(r) corresponds to the site for a nucleophilic attack (attack by a species with excess electrons).

The Fukui function f-(r) indicates the site for an electrophilic attack (attack by an electron-deficient species).

The dual descriptor Δf(r) , which is the difference between f+(r) and f-(r), can also be used to predict reactive sites.

A computational analysis would involve calculating the electron densities of the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states of this compound. The regions where f+(r) is large are susceptible to nucleophilic attack, while regions with a large f-(r) are prone to electrophilic attack. For substituted benzaldehydes, the carbonyl carbon is typically a primary site for nucleophilic attack, while the aromatic ring can be susceptible to electrophilic attack at positions dictated by the directing effects of the substituents. A detailed mapping of Fukui functions would be required for precise predictions for this specific molecule.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules.

These properties can be calculated using quantum chemical methods, often with DFT. For instance, studies on related chloro-substituted benzaldehydes have shown that the position of the substituents significantly impacts the dipole moment and hyperpolarizability. nih.gov

| Property | Description |

| Electronic Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. |

| First-Order Hyperpolarizability (β) | A tensor quantity that describes the nonlinear response of a molecule to an applied electric field. |

Table 2: Description of Electronic Dipole Moment and First-Order Hyperpolarizability.

A study on o-, m-, and p-chlorobenzaldehydes using DFT calculations reported dipole moments in the range of approximately 1.9 to 3.1 Debye and first-order hyperpolarizabilities ranging from about 155 to 820 x 10-30 cm5/esu. nih.gov While these values provide a general reference, the specific values for this compound would depend on the interplay of the electronic effects of its three substituents.

The relationship between a molecule's structure and its NLO properties is a cornerstone of materials design. The presence of electron-donating groups (like -OCH3) and electron-withdrawing groups (like -Cl) on a π-conjugated system, such as a benzene (B151609) ring, can lead to significant intramolecular charge transfer, which often enhances the NLO response.

In this compound, the methoxy group acts as an electron donor, while the chlorine atoms are electron-withdrawing. The aldehyde group is also electron-withdrawing. The specific arrangement of these groups on the benzene ring will determine the magnitude and direction of the charge transfer and, consequently, the NLO properties. A detailed analysis of the molecular orbitals and electronic transitions would be necessary to fully elucidate these relationships for the title compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvation effects, and transport properties.

For this compound, an MD simulation could be employed to:

Study its conformational flexibility, particularly the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the C-O bond of the methoxy group.

Analyze its interactions with solvent molecules, which can influence its reactivity and spectroscopic properties.

Investigate its aggregation behavior in solution.

Crystallography and Solid State Characterization of 3,6 Dichloro 2 Methoxybenzaldehyde and Its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on the molecular structure, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

The foundational data obtained from an SC-XRD experiment includes the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. For instance, a study of various dimethoxybenzaldehyde isomers revealed that they predominantly crystallize in the monoclinic system within the P2₁/c space group. nih.gov This space group is common for organic molecules.

The analysis of a related derivative, 2,3-dichloro-5-ethylamino-6-methoxypyrazine, also shows a monoclinic system with the space group P2₁/c. rsc.org The unit cell parameters for such derivatives provide a quantitative basis for understanding the crystal's structure.

Table 1: Representative Crystallographic Data for Benzaldehyde (B42025) and Pyrazine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 15.1189(2) | 7.6258(1) | 7.9252(1) | 100.278(1) | 4 |

| 2,4-Dimethoxybenzaldehyde (B23906) | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.9545(2) | 7.6896(2) | 14.1565(3) | 102.508(1) | 4 |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.4243(1) | 15.6885(3) | 7.7490(2) | 114.135(1) | 4 |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 12.378(3) | 3.968(1) | 33.649(7) | 95.84(2) | 8 |

| 2,3-dichloro-5-ethylamino-6-methoxypyrazine | C₇H₉Cl₂N₃O | Monoclinic | P2₁/c | 9.167(3) | 12.558(5) | 8.602(3) | 99.46(2) | 4 |

Data sourced from studies on dimethoxybenzaldehyde isomers nih.gov and a dichloromethoxypyrazine derivative. rsc.org Z represents the number of molecules in the unit cell.

SC-XRD allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. In substituted benzaldehydes, a key feature is the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) substituents relative to it.

For dimethoxybenzaldehyde isomers, the molecules are observed to be nearly planar. nih.gov However, steric hindrance can cause deviations. For example, in 2,3-dimethoxybenzaldehyde, one of the methoxy groups is twisted out of the aromatic plane by a notable amount. nih.gov For 3,6-dichloro-2-methoxybenzaldehyde (B6238425), one would expect the benzene ring to be planar, but steric crowding between the ortho-substituents (the C-Cl and C-OCH₃ groups) and the aldehyde group could lead to slight out-of-plane twisting of these groups. The bond lengths and angles would be consistent with standard values for C-C aromatic bonds, C-Cl, C-O, C=O, and C-H bonds, with minor variations influenced by the electronic effects of the substituents.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C—H···O hydrogen bonds. In these interactions, an activated carbon-hydrogen bond (from the aromatic ring or the aldehyde group) acts as a donor to an oxygen atom (from the aldehyde or methoxy group) of a neighboring molecule. Studies on related structures, such as tinidazole (B1682380) co-crystals with substituted benzoic acids, demonstrate the importance of both strong (O-H···O, N-H···O) and weak (C-H···O) hydrogen bonds in building supramolecular frameworks. mdpi.com These interactions, though weak, collectively contribute to the stability of the crystal lattice.

Aromatic rings in adjacent molecules can interact through π-π stacking, which is a significant stabilizing force in the crystal packing of many aromatic compounds. This interaction can occur in various geometries, such as face-to-face or offset (slipped) arrangements.

In the crystal structures of 2,4-dimethoxybenzaldehyde and 2,5-dimethoxybenzaldehyde, clear π–π stacking interactions are observed, with centroid-to-centroid distances of 3.96 Å and 3.88 Å, respectively. nih.gov Given the presence of the dichlorinated benzene ring, this compound and its derivatives are also expected to exhibit such aromatic interactions, which would play a crucial role in their crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-mapped image (the dnorm map) that highlights regions of close contact.

This analysis is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts as a scatter plot. This allows for the quantitative decomposition of the crystal packing into contributions from different interaction types (e.g., H···H, C···H, Cl···H, O···H).

For dichlorinated aromatic derivatives, Hirshfeld analysis reveals the significant role of various contacts. For example, in (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one, the most important contributions to packing are from H···H (29.1%), H···C (27.5%), and H···Cl (20.6%) interactions. nih.gov This demonstrates that in addition to hydrogen bonding, halogen contacts (C-H···Cl) and non-specific van der Waals forces (H···H, H···C) are critical in stabilizing the crystal structure. Energy framework calculations, which are also derived from this analysis, can further quantify the electrostatic, dispersion, and total interaction energies between molecules, providing a deeper understanding of the crystal's stability.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Dichlorinated Derivative

| Interaction Type | Contribution (%) |

| H···H | 29.1% |

| H···C / C···H | 27.5% |

| H···Cl / Cl···H | 20.6% |

| O···H / H···O | 7.0% |

| Other | 15.8% |

Data is for the representative compound (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one. nih.gov

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical and materials science fields. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

Crystal engineering provides a methodology for the rational design of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a specific crystal lattice. Key to this approach is the identification and utilization of robust supramolecular synthons, which are structural units within a crystal that are held together by non-covalent interactions.

For substituted benzaldehydes, such as this compound, the potential for polymorphism and the strategies for crystal engineering would be influenced by the interplay of various intermolecular interactions:

Hydrogen Bonds: While the methoxy group in this compound is not a classical hydrogen bond donor, the aldehyde group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, co-crystals could be formed.

Halogen Bonds: The two chlorine atoms on the benzene ring are capable of forming halogen bonds, where the chlorine atom acts as an electrophilic region and interacts with a nucleophile. These interactions can be a powerful tool in directing the assembly of crystal structures.

π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions, which can significantly influence the packing of molecules in the crystal lattice.

By systematically modifying the molecular structure or the crystallization conditions, it is possible to favor certain intermolecular interactions and thus control the resulting crystal form. For instance, the introduction of co-crystal formers with strong hydrogen bond donating capabilities could lead to the formation of new crystalline phases with altered properties.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a bulk sample and to determine their structural properties. A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal lattice.

For this compound, PXRD would be an essential tool for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch with a reference pattern from a known crystal structure would confirm the identity and purity of the crystalline phase.

Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns. Therefore, PXRD is a primary method for identifying the presence of different polymorphic forms in a sample.

Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of the compound.

Analysis of Crystalline Mixtures: PXRD can be used to identify and quantify the different crystalline phases in a mixture.

A hypothetical PXRD analysis of a sample of this compound would involve irradiating the powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would then be analyzed to determine the peak positions and intensities. This data can be used to calculate the unit cell parameters of the crystal lattice.

While a specific, experimentally determined PXRD pattern for this compound is not available in the searched literature, the table below illustrates the type of data that would be obtained from such an analysis. The values are hypothetical and for illustrative purposes only.

| Hypothetical Powder X-ray Diffraction Data for this compound |

| 2θ (degrees) |

| 10.5 |

| 15.2 |

| 20.8 |

| 21.1 |

| 25.7 |

| 28.3 |

| 30.1 |

Mechanistic Investigations of Chemical Transformations Involving 3,6 Dichloro 2 Methoxybenzaldehyde

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 3,6-dichloro-2-methoxybenzaldehyde (B6238425) often involves key chemical transformations such as formylation and hydrolysis. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

Detailed Mechanisms of Formylation and Hydrolysis Reactions

The preparation of this compound can be achieved from precursors like 2,5-dichloroaniline. google.com A common synthetic route involves the formylation of a substituted benzene (B151609) ring, followed by hydrolysis steps. While specific mechanistic studies on the formylation leading directly to this compound are not extensively detailed in the provided results, general formylation mechanisms, such as the Vilsmeier-Haack reaction, are well-established. This reaction typically involves the formylation of an activated aromatic ring with a Vilsmeier reagent, generated from a substituted amide (like dimethylformamide) and phosphorus oxychloride.

Following formylation, or in related synthetic sequences, hydrolysis is a key step. For instance, the synthesis of the related compound, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), involves the hydrolysis of methyl 3,6-dichloro-2-methoxybenzoate. google.com This ester hydrolysis is typically carried out at elevated temperatures and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and methanol.

Derivatization Reaction Mechanism Studies

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Elucidating the mechanisms of these derivatization reactions provides fundamental insights into their reactivity and allows for the rational design of synthetic strategies.

Acid- and Base-Catalyzed Aldol (B89426) Condensation Mechanisms

Aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes. tcu.edumagritek.com this compound, which lacks α-hydrogens, can act as an electrophilic partner in crossed aldol condensations. tcu.edu

Base-Catalyzed Mechanism:

The base-catalyzed aldol condensation proceeds through an enolate intermediate. magritek.comlibretexts.org

Enolate Formation: A base abstracts an α-proton from a reaction partner (e.g., acetone) to form a resonance-stabilized enolate. tcu.edulibretexts.org

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. tcu.eduyoutube.com

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (like water) to yield a β-hydroxy carbonyl compound. libretexts.org

Dehydration: Under heating, this aldol addition product can undergo dehydration (elimination of a water molecule) to form a stable α,β-unsaturated carbonyl compound, driven by the formation of an extended conjugated system. youtube.commasterorganicchemistry.com

Acid-Catalyzed Mechanism:

The acid-catalyzed aldol reaction involves the formation of an enol intermediate. youtube.commasterorganicchemistry.com

Protonation: The carbonyl oxygen of the enolizable partner is protonated by the acid catalyst, increasing its electrophilicity. youtube.comyoutube.com

Enol Formation: A base (such as water) removes an α-proton, leading to the formation of an enol. youtube.com

Nucleophilic Attack: The enol, acting as the nucleophile, attacks the protonated carbonyl carbon of this compound. youtube.com

Dehydration: The resulting β-hydroxy carbonyl compound readily dehydrates under acidic conditions, as protonation of the hydroxyl group creates a good leaving group (water). youtube.com

| Catalyst Type | Key Intermediate | Initial Step | Driving Force for Condensation |

| Base | Enolate magritek.comlibretexts.org | α-proton abstraction tcu.edulibretexts.org | Formation of a stable, conjugated system youtube.commasterorganicchemistry.com |

| Acid | Enol youtube.commasterorganicchemistry.com | Carbonyl protonation youtube.comyoutube.com | Formation of a good leaving group (H₂O) youtube.com |

Mechanistic Insights into Wittig Reactions

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. organic-chemistry.orglumenlearning.com It involves the reaction of an aldehyde, such as this compound, with a phosphorus ylide (Wittig reagent). lumenlearning.comwikipedia.org

The mechanism of the Wittig reaction is generally understood to proceed through the following steps:

Ylide Formation: The Wittig reagent is prepared by deprotonating a phosphonium (B103445) salt with a strong base. lumenlearning.commasterorganicchemistry.com

Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com Modern understanding suggests this occurs via a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com

Alkene Formation: The oxaphosphetane intermediate is unstable and collapses in a retro-[2+2] cycloaddition to yield the alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force for the reaction. organic-chemistry.orglumenlearning.com

The stereochemical outcome of the Wittig reaction (formation of E- or Z-alkenes) is dependent on the stability of the ylide used. organic-chemistry.org

Reaction Pathways of Corey-Fuchs Transformations

The Corey-Fuchs reaction provides a two-step method for converting aldehydes into terminal alkynes. nrochemistry.comorganic-chemistry.orgjk-sci.com

The mechanistic pathway is as follows:

Dibromo-olefination: In the first step, this compound reacts with a phosphine-dibromomethylene ylide, generated in situ from carbon tetrabromide and triphenylphosphine. wikipedia.orgalfa-chemistry.com This is analogous to a Wittig reaction and produces a 1,1-dibromoalkene. nrochemistry.comorganic-chemistry.org

Alkyne Formation: The isolated dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium. nrochemistry.comjk-sci.com This step proceeds via a Fritsch-Buttenberg-Wiechell rearrangement. The mechanism involves lithium-halogen exchange followed by α-elimination to form a carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne. organic-chemistry.orgwikipedia.org

| Step | Reagents | Intermediate | Final Product of Step |

| 1 | CBr₄, PPh₃ jk-sci.com | Phosphine-dibromomethylene ylide wikipedia.org | 1,1-Dibromoalkene nrochemistry.com |

| 2 | n-BuLi jk-sci.com | Carbene wikipedia.org | Terminal alkyne organic-chemistry.org |

Investigation of Beckmann Rearrangement Mechanisms of Oxime Derivatives

The Beckmann rearrangement is the transformation of an oxime into an amide, typically under acidic conditions. numberanalytics.comwikipedia.orgbyjus.com The oxime of this compound can be prepared by reacting the aldehyde with hydroxylamine. byjus.com

The mechanism of the Beckmann rearrangement is well-established: numberanalytics.commasterorganicchemistry.com

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a better leaving group (water). masterorganicchemistry.comorganic-chemistry.org